

"Methyl 2-(1H-pyrazol-1-yl)acetate" chemical structure and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(1H-pyrazol-1-yl)acetate**

Cat. No.: **B1319234**

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and synthesis of **Methyl 2-(1H-pyrazol-1-yl)acetate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

Methyl 2-(1H-pyrazol-1-yl)acetate is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The molecule consists of a pyrazole ring N-substituted with a methyl acetate group.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

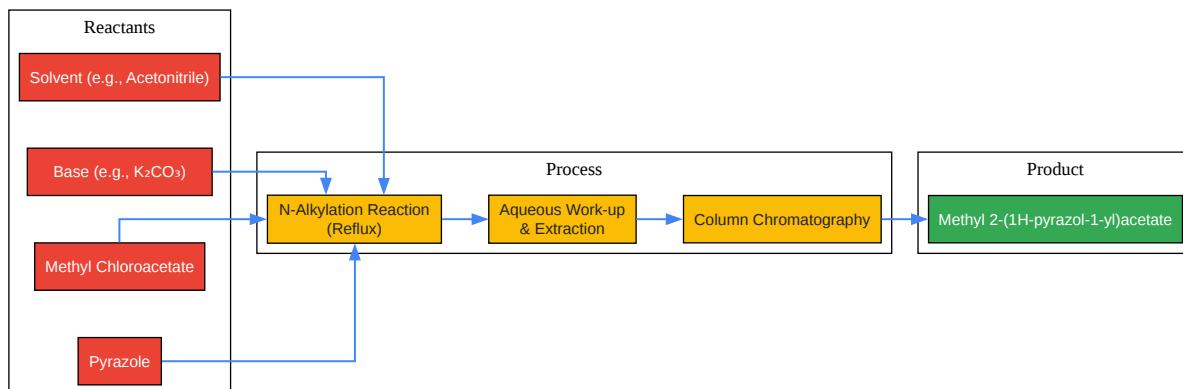
imgur.com

Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	Methyl 2-(1H-pyrazol-1-yl)acetate
CAS Number	142890-12-8[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ [1]
Molecular Weight	140.14 g/mol [1]
Physical Form	Liquid
Boiling Point	Not explicitly found in search results.
Storage Conditions	Sealed in dry, 2-8°C

Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with a suitable alkyl halide in the presence of a base. For **Methyl 2-(1H-pyrazol-1-yl)acetate**, this involves the N-alkylation of pyrazole with a methyl haloacetate.


Experimental Protocol: Synthesis via N-alkylation

Materials:

- Pyrazole
- Methyl chloroacetate (or methyl bromoacetate)
- Potassium carbonate (K₂CO₃) or other suitable base
- Acetonitrile (CH₃CN) or other suitable polar aprotic solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazole (1.0 eq) in anhydrous acetonitrile.
- Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) to the solution.
- Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Methyl 2-(1H-pyrazol-1-yl)acetate**.
- Drying: Dry the purified product over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the final product.

[Click to download full resolution via product page](#)

Synthesis workflow for **Methyl 2-(1H-pyrazol-1-yl)acetate**.

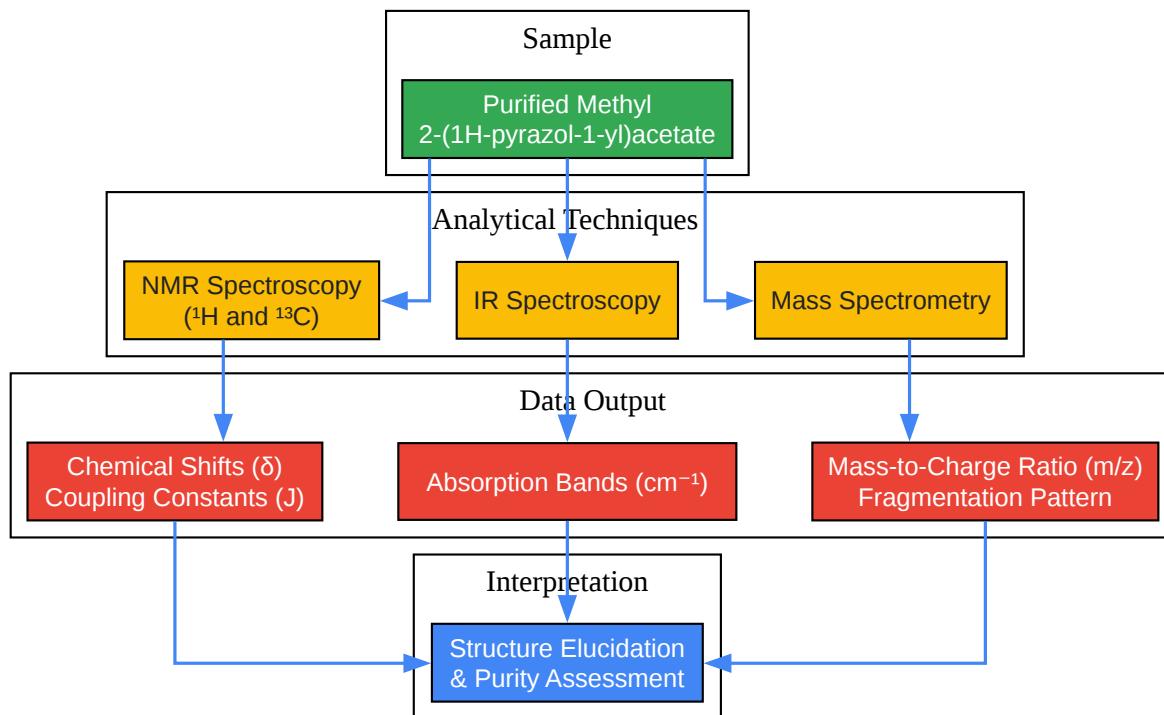
Characterization

The structural confirmation and purity assessment of the synthesized **Methyl 2-(1H-pyrazol-1-yl)acetate** are performed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Characterization Data

Technique	Data
¹ H NMR	Specific experimental data not found in search results. Predicted shifts: δ ~7.5-7.8 (m, 2H, pyrazole-H), ~6.3 (t, 1H, pyrazole-H), ~5.0 (s, 2H, N-CH ₂), ~3.7 (s, 3H, O-CH ₃) ppm.
¹³ C NMR	Specific experimental data not found in search results. Predicted shifts: δ ~168 (C=O), ~139 (pyrazole-CH), ~129 (pyrazole-CH), ~106 (pyrazole-CH), ~52 (N-CH ₂), ~52 (O-CH ₃) ppm.
IR (Infrared)	Specific experimental data not found in search results. Expected peaks (cm ⁻¹): ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1750 (C=O ester stretch), ~1500-1600 (C=C and C=N ring stretch).
MS (Mass Spec.)	Specific experimental data not found in search results. Expected m/z: 140.06 (M ⁺), fragments corresponding to the loss of -OCH ₃ , -COOCH ₃ , and cleavage of the pyrazole ring.


Note: The predicted NMR and IR data are based on typical chemical shifts for similar functional groups and structures. Experimental verification is required.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates for analysis.

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

[Click to download full resolution via product page](#)

Workflow for the characterization of **Methyl 2-(1H-pyrazol-1-yl)acetate**.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. **Methyl 2-(1H-pyrazol-1-yl)acetate** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a versatile handle for further chemical modifications and the exploration of structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. ["Methyl 2-(1H-pyrazol-1-yl)acetate" chemical structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319234#methyl-2-1h-pyrazol-1-yl-acetate-chemical-structure-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com